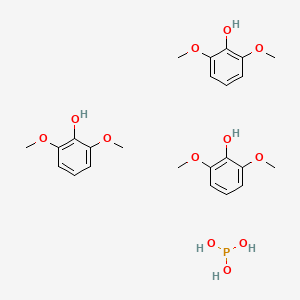
2,6-Dimethoxyphenol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxyphenol;phosphorous acid is a compound that combines the properties of both 2,6-dimethoxyphenol and phosphorous acid. 2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound commonly found in the pyrolysis products of lignin. Phosphorous acid, on the other hand, is an inorganic compound with the formula H₃PO₃. This combination of organic and inorganic components makes the compound unique and versatile in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxyphenol typically involves the etherification of pyrogallic acid with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide . This method is advantageous due to its high yield and purity, as well as its simplicity in post-treatment.
Industrial Production Methods
Industrial production of 2,6-dimethoxyphenol often employs continuous production methods using microreactors. These reactors enhance mass and heat transfer performance, improve process safety, and allow for efficient and green production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as laccase, leading to the formation of dimers with higher antioxidant capacity.
Reduction: Involves the reduction of its odor when used in industrial applications.
Substitution: Catalytic cleavage of the C-O bond can lead to the formation of other methoxy-substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include laccase, hydrogen peroxide, and various mediators such as ABTS and TEMPO . Reaction conditions often involve aqueous-organic media or biphasic systems to enhance reaction efficiency .
Major Products
Major products formed from these reactions include dimers with enhanced antioxidant properties and other methoxy-substituted phenolic compounds .
Applications De Recherche Scientifique
2,6-Dimethoxyphenol;phosphorous acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-dimethoxyphenol involves its oxidation by enzymes such as laccase, leading to the formation of reactive radicals. These radicals can undergo various coupling reactions to form dimers, oligomers, or polymers . The molecular targets include phenolic substrates, and the pathways involve electron transfer and radical formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Allyl-2,6-dimethoxyphenol: Another methoxy-substituted phenol with similar properties.
2-Methoxy-4-vinylphenol: A related compound used in similar applications.
Sinapyl alcohol: A phenolic compound with comparable antioxidant properties.
Uniqueness
2,6-Dimethoxyphenol stands out due to its high oxidation potential and versatility in various enzymatic reactions. Its ability to form dimers with enhanced antioxidant capacity makes it unique among similar compounds .
Propriétés
Numéro CAS |
391684-14-3 |
|---|---|
Formule moléculaire |
C24H33O12P |
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
2,6-dimethoxyphenol;phosphorous acid |
InChI |
InChI=1S/3C8H10O3.H3O3P/c3*1-10-6-4-3-5-7(11-2)8(6)9;1-4(2)3/h3*3-5,9H,1-2H3;1-3H |
Clé InChI |
UJHFCDIWBCJOHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


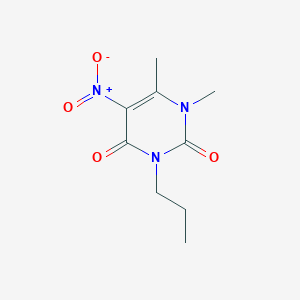
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
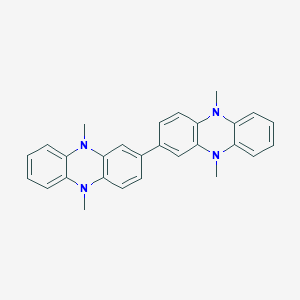

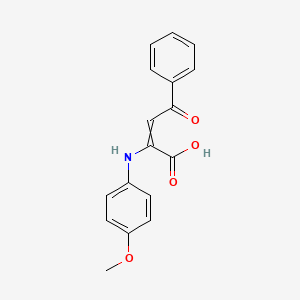
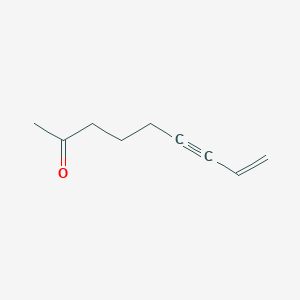

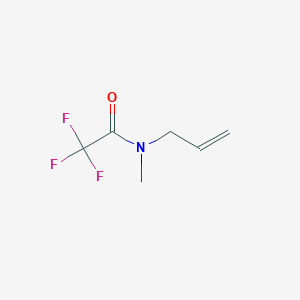
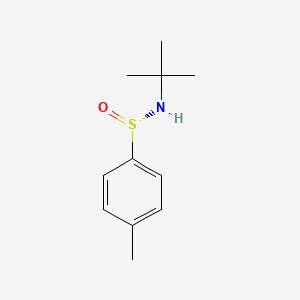
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)

![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

